![molecular formula C19H22N2O5S B2947383 N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797900-75-4](/img/structure/B2947383.png)
N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial properties . It also contains an oxazole ring, a five-membered ring containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine . Oxazoles can be synthesized through several methods, including the Robinson-Gabriel synthesis which involves the cyclodehydration of certain oximes .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The oxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. The sulfonamide group would add additional complexity .科学的研究の応用
Novel Synthesis and Impurities
Research has explored novel synthesis methods for sulfonamide compounds, including omeprazole, which shares a similar sulfonamide functional group. Novel synthesis techniques aim to overcome challenges related to pharmaceutical impurities, offering insights into the development of proton pump inhibitors and other related drugs. This area of study is crucial for enhancing drug purity and efficacy (Saini et al., 2019).
Environmental Impact and Removal
Sulfonamides, due to their persistence as organic pollutants, pose environmental challenges. Studies have focused on the contamination and removal of sulfamethoxazole, a sulfonamide, from aqueous solutions using cleaner techniques. This research is essential for understanding the environmental fate of these compounds and developing methods to mitigate their impact on ecosystems (Prasannamedha et al., 2020).
Therapeutic Applications and Patent Reviews
Sulfonamide inhibitors, particularly in the context of antibacterial and antiviral therapies, have been extensively reviewed in patents. These compounds, due to their broad-spectrum activity, are significant in developing treatments for a range of infections and conditions, including cancer and Alzheimer's disease (Gulcin & Taslimi, 2018). Antiglaucoma therapies have also benefited from sulfonamide-based carbonic anhydrase inhibitors, highlighting the versatility of sulfonamide compounds in therapeutic applications (Masini et al., 2013).
Antioxidant Capacity and Environmental Remediation
The role of sulfonamide compounds in environmental remediation and their antioxidant capacities has been explored. Studies on the decolorization assay of antioxidant capacity and the treatment of organic pollutants highlight the potential of sulfonamide derivatives in addressing environmental challenges and oxidative stress (Ilyasov et al., 2020).
作用機序
Target of action
The compound contains a benzoxazole ring and a sulfonamide group. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, making them effective antibacterial agents .
Mode of action
Sulfonamides, on the other hand, typically act as competitive inhibitors of bacterial enzymes .
将来の方向性
The future research directions for this compound could involve further exploration of its potential antibacterial properties, given its structural similarity to known sulfonamide antibiotics. Additionally, the oxazole ring could be a point of interest for medicinal chemists due to its presence in several biologically active compounds .
特性
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-19(25-3,14-8-6-5-7-9-14)13-20-27(23,24)15-10-11-17-16(12-15)21(2)18(22)26-17/h5-12,20H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOHIXBAKCYQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)
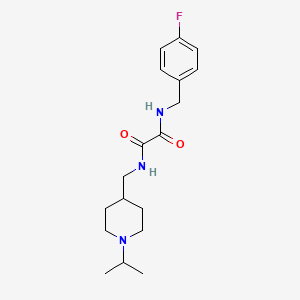
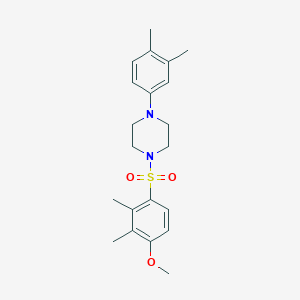
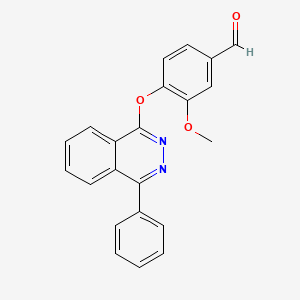
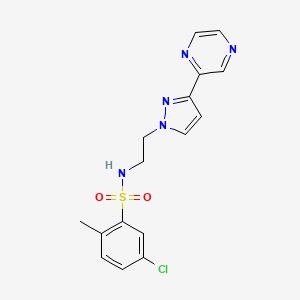
![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)
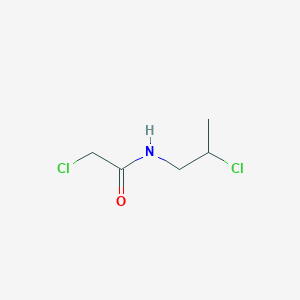
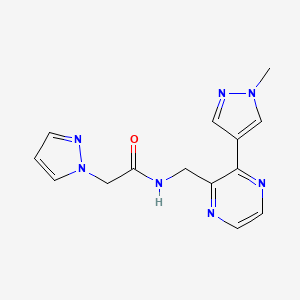

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2947318.png)
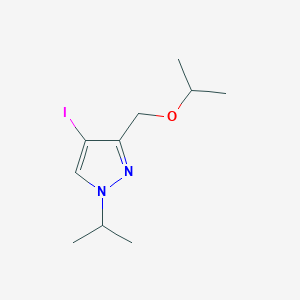
![3'H-spiro[cyclobutane-1,1'-isobenzofuran]-5'-ol](/img/structure/B2947322.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)